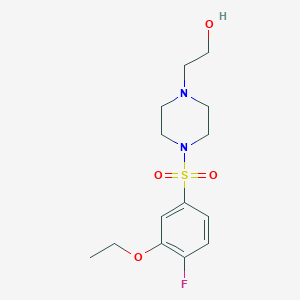
2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a piperazine derivative . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, including this compound, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C14H21FN2O4S . It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a sulfonyl group attached to a fluorophenyl group .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical and Chemical Properties Analysis
The compound has a molecular weight of 332.39g/mol. More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
- A new sulfonate reagent, closely related to 2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol, was synthesized for analytical derivatization in liquid chromatography, demonstrating its utility in sensitive detection post-tagging to an analyte (Wu et al., 1997).
Carbohydrate Chemistry
- The compound was evaluated for its role in the protection of hydroxyl groups within the field of carbohydrate chemistry, showcasing its effectiveness and stability under specific conditions (Spjut, Qian, & Elofsson, 2010).
Metabolism Research
- Research on a novel antidepressant closely related to this compound highlighted its oxidative metabolism through various enzymatic pathways, contributing significantly to the understanding of its biotransformation (Hvenegaard et al., 2012).
PI3Kα Inhibition
- Studies on Phosphoinositide-3-kinase inhibitors identified a gem-dimethylbenzylic alcohol analog, related to this compound, with good in vitro efficacy and pharmacokinetic parameters, offering insights into therapeutic targets (Lanman et al., 2014).
Receptor Antagonism
- Extended derivatives of the N-arylsulfonyindole scaffold, sharing a structural similarity with the compound, were designed and identified as new 5-HT6 receptor modulators, providing valuable information for developing novel therapeutic agents (Vera et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound and similar piperazine derivatives could involve further exploration of their synthesis methods and potential applications in pharmaceuticals . As the piperazine moiety is widely employed in various drugs , there may be potential for this compound in drug development.
Eigenschaften
IUPAC Name |
2-[4-(3-ethoxy-4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOSMKCGVUNVAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
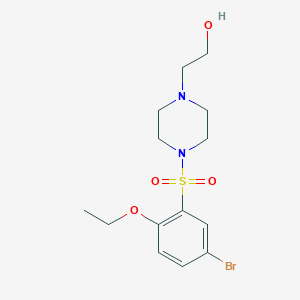
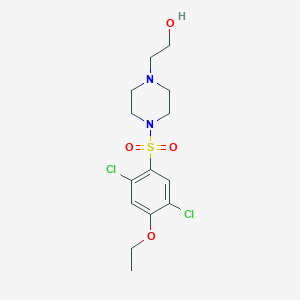

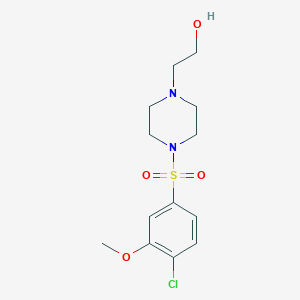

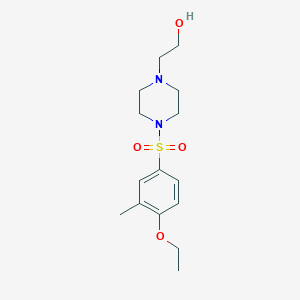
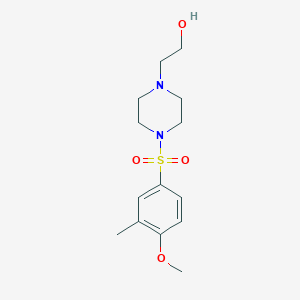
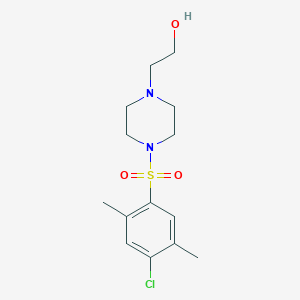
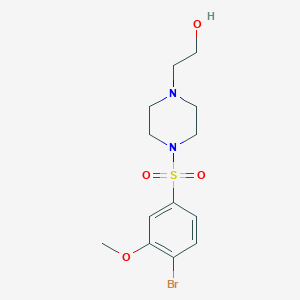
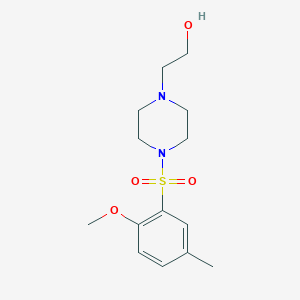
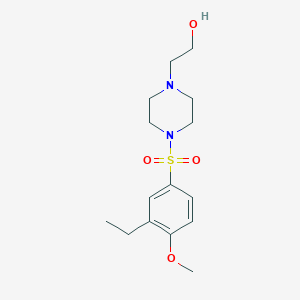
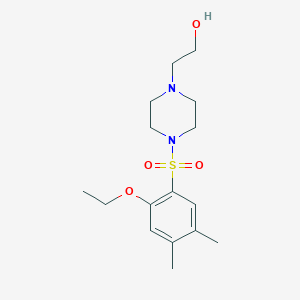
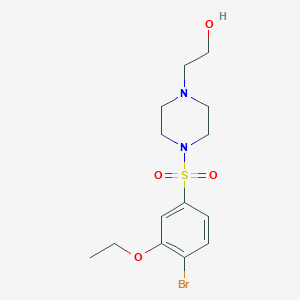
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
